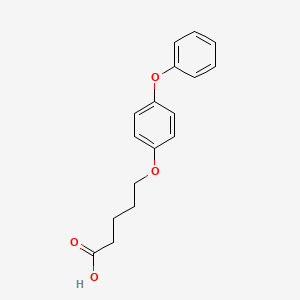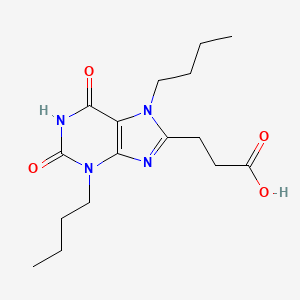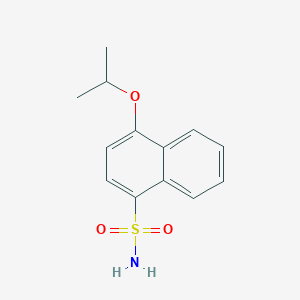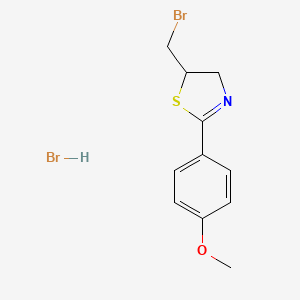
5-(4-phenoxyphenoxy)pentanoic acid
Vue d'ensemble
Description
5-(4-phenoxyphenoxy)pentanoic acid is a chemical compound with the CAS Number: 1039915-71-3 . It has a molecular weight of 286.33 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H18O4/c18-17(19)8-4-5-13-20-14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 286.33 .Applications De Recherche Scientifique
5-(4-phenoxyphenoxy)pentanoic acid has been studied for its potential applications in a variety of scientific fields, including biochemistry, molecular biology, and pharmacology. It has been used as a substrate for the synthesis of various compounds, including peptides, proteins, and nucleic acids. In addition, this compound has been studied for its ability to inhibit the growth of bacteria and fungi.
Mécanisme D'action
The exact mechanism of action of 5-(4-phenoxyphenoxy)pentanoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of carbohydrates and lipids. In addition, this compound has been shown to interact with the cell membrane, which may be responsible for its antimicrobial activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to modulate the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. In addition, this compound has been found to have antioxidant, anti-inflammatory, and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-phenoxyphenoxy)pentanoic acid has a number of advantages for use in laboratory experiments. It is non-toxic, low-molecular-weight compound that is soluble in water, alcohol, and other organic solvents. In addition, it has a number of interesting properties, such as its ability to inhibit the growth of bacteria and fungi, and its ability to modulate the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on human health have not yet been fully studied.
Orientations Futures
There are a number of potential future directions for 5-(4-phenoxyphenoxy)pentanoic acid research. These include further studies on the mechanism of action of this compound, as well as its effects on human health. In addition, further studies could be conducted on the potential applications of this compound in biochemistry, molecular biology, and pharmacology. Finally, further studies could be conducted on the potential uses of this compound as a therapeutic agent.
Safety and Hazards
The safety information for 5-(4-phenoxyphenoxy)pentanoic acid indicates that it may be harmful if swallowed or inhaled . It can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-(4-phenoxyphenoxy)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c18-17(19)8-4-5-13-20-14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGLZGRVZIXUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)
![N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B6143005.png)
![N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143008.png)
![10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6143011.png)


![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B6143036.png)



![2-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride](/img/structure/B6143048.png)

![{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine](/img/structure/B6143069.png)
![2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B6143098.png)